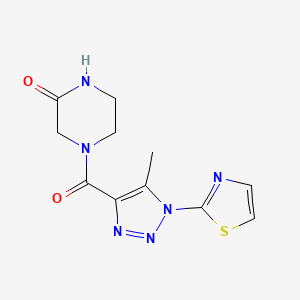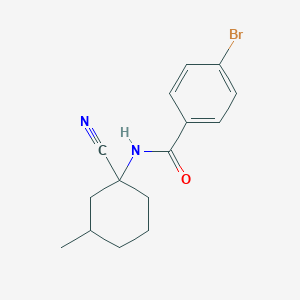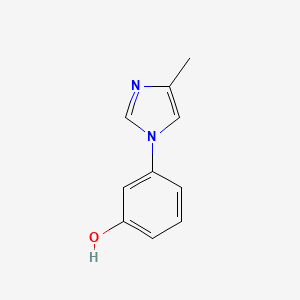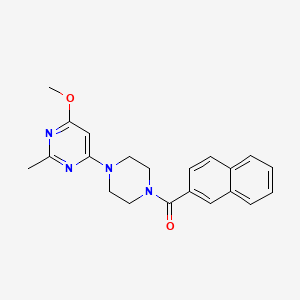
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
Triazole Derivatives in Drug Discovery
Triazoles, including the specific compound "4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one," have been extensively studied for their broad range of biological activities. The importance of triazole derivatives stems from their structural variations, which allow for diverse biological activities. Recent research emphasizes the development of new triazole compounds with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This exploration is driven by the need for new drugs to address emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations. The preparation of triazole derivatives highlights the imperative for new, efficient, and sustainable synthesis methods that align with green chemistry principles (Ferreira et al., 2013).
Heterocyclic Compounds and Triazine Scaffolds
Heterocyclic compounds bearing the triazine scaffold, closely related to triazoles, exhibit significant pharmacological activities. Synthetic derivatives of triazine have been prepared and evaluated across a wide spectrum of biological activities, demonstrating their potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The diversity in biological activity makes the triazine nucleus a core moiety for future drug development, suggesting that modifications to the triazine scaffold, such as those seen in triazole derivatives, could yield promising new therapeutic agents (Verma et al., 2019).
Piperazine Derivatives and Their Therapeutic Uses
Piperazine derivatives, which include the specific chemical structure , are key components in a variety of drugs with diverse therapeutic uses. These compounds have been recognized for their roles in treating conditions such as depression, psychosis, anxiety, and more. The flexibility of the piperazine scaffold, combined with slight modifications, can significantly alter the medicinal potential of resultant molecules. This versatility underscores the importance of piperazine derivatives in the rational design of drugs, highlighting their potential in creating new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Propriétés
IUPAC Name |
4-[5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-7-9(10(19)16-4-2-12-8(18)6-16)14-15-17(7)11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGIXMSIUAOXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2801710.png)



![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)



